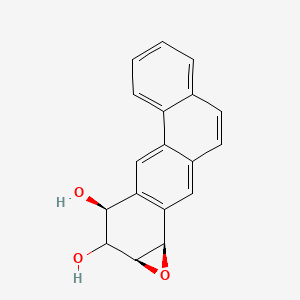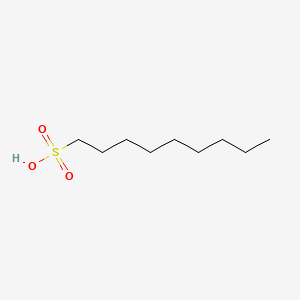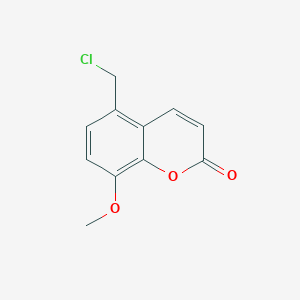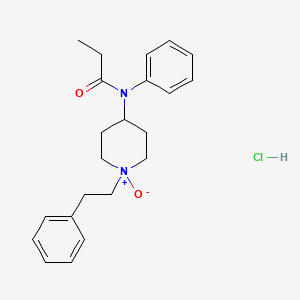
Fentanyl N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fentanyl N-Oxide Hydrochloride is a synthetic opioid compound derived from fentanyl. It is known for its potent analgesic properties and is primarily used in scientific research. This compound is structurally similar to fentanyl but includes an N-oxide functional group, which can alter its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fentanyl N-Oxide Hydrochloride typically involves the oxidation of fentanyl. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce the N-oxide group into the fentanyl molecule . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is typically carried out in a controlled environment to prevent contamination and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: Fentanyl N-Oxide Hydrochloride undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as zinc and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Zinc, acetic acid.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Fentanyl N-Oxide.
Reduction: Fentanyl.
Substitution: Various substituted fentanyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Fentanyl N-Oxide Hydrochloride is used in various scientific research applications, including:
Biology: In studies investigating the metabolism and biotransformation of fentanyl derivatives.
Medicine: Research on the pharmacological effects and potential therapeutic uses of fentanyl analogs.
Industry: Used in the development of new synthetic routes and production methods for opioid compounds.
Mecanismo De Acción
Fentanyl N-Oxide Hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system . These receptors are coupled to G-proteins, and their activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release, producing analgesic effects. The N-oxide group may influence the binding affinity and potency of the compound at the μ-opioid receptors.
Comparación Con Compuestos Similares
Fentanyl: The parent compound, known for its potent analgesic properties.
Carfentanil: A more potent analog used primarily in veterinary medicine.
Sufentanil: Another potent analog used in clinical settings for pain management.
Alfentanil: A shorter-acting analog used in anesthesia.
Remifentanil: An ultra-short-acting analog used in anesthesia.
Uniqueness: Fentanyl N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This modification can affect its potency, duration of action, and metabolic pathways, making it a valuable compound for research purposes.
Propiedades
Número CAS |
2724510-77-2 |
|---|---|
Fórmula molecular |
C22H29ClN2O2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
N-[1-oxido-1-(2-phenylethyl)piperidin-1-ium-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-2-22(25)23(20-11-7-4-8-12-20)21-14-17-24(26,18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H |
Clave InChI |
LLDXIUCHDXDRAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CC[N+](CC1)(CCC2=CC=CC=C2)[O-])C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
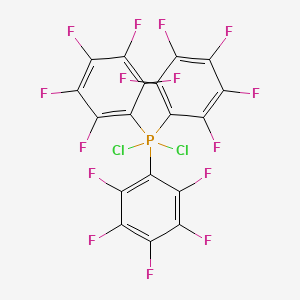
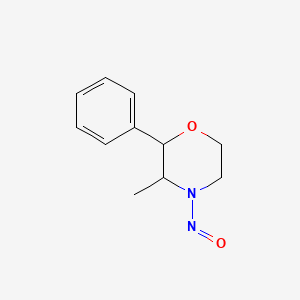
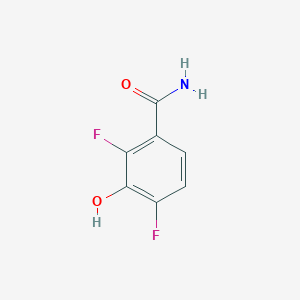
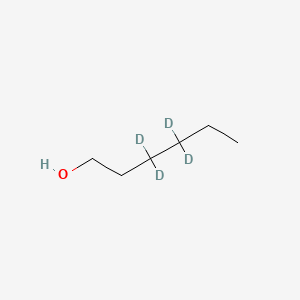
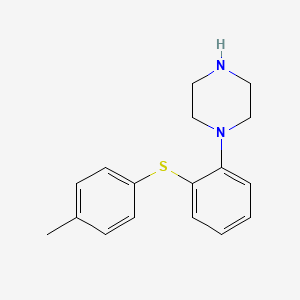
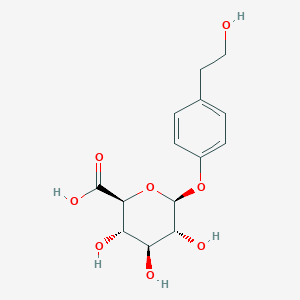
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
